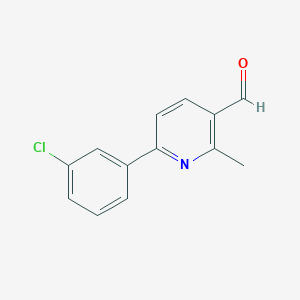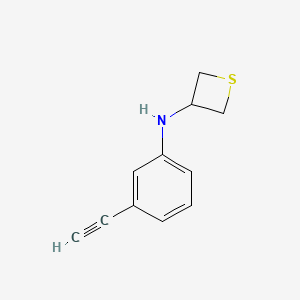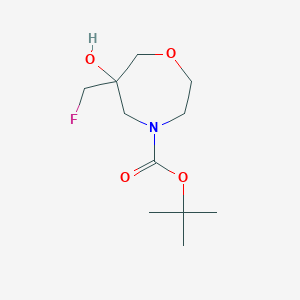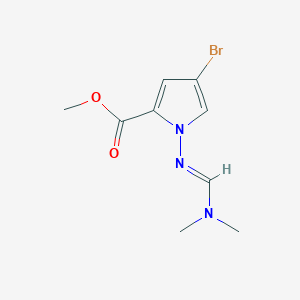
4-(2-Methoxy-5-methylphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-5-methylphenyl)azetidin-2-one is a chemical compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy and methyl groups on the phenyl ring adds to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger synthesis, which involves the reaction of imines with ketenes. For this compound, the precursor imine can be derived from 2-methoxy-5-methylbenzaldehyde and an appropriate amine. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Lewis acids such as titanium tetrachloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up efficiently. The use of automated reactors and in-line purification systems is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxy-5-methylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(2-Hydroxy-5-methylphenyl)azetidin-2-one.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(2-Hydroxy-5-methylphenyl)azetidin-2-one
Reduction: 4-(2-Methoxy-5-methylphenyl)azetidine
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxy-5-methylphenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)azetidin-2-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The azetidinone ring is known to mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor. Pathways involved include inhibition of bacterial cell wall synthesis and disruption of cancer cell mitosis.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxy-5-methylphenyl)azetidin-2-one can be compared with other azetidinone derivatives such as:
- 4-(4-Methoxyphenyl)azetidin-2-one
- 4-(2,4-Dimethoxyphenyl)azetidin-2-one
- 4-(3,4,5-Trimethoxyphenyl)azetidin-2-one
These compounds share the azetidinone core but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity. For example, 4-(3,4,5-Trimethoxyphenyl)azetidin-2-one has been studied for its antimitotic properties .
This compound stands out due to its specific substitution pattern, which can influence its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-(2-methoxy-5-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-10(14-2)8(5-7)9-6-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IDBQZMUSAOXEHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C2CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3-(Pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13330616.png)

![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)
